molecular formula C16H23NO2 B5267676 N-[1-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide

N-[1-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide

Cat. No.: B5267676
M. Wt: 261.36 g/mol
InChI Key: HSMOGQVOGYPIQT-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide is an organic compound with the molecular formula C16H23NO2 It is a derivative of cyclohexanecarboxamide, featuring a methoxyphenyl group and an ethyl substituent

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12(14-9-6-10-15(11-14)19-2)17-16(18)13-7-4-3-5-8-13/h6,9-13H,3-5,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMOGQVOGYPIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 1-(3-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the cyclohexanecarboxamide moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[1-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide
  • N-[1-(3-hydroxyphenyl)ethyl]cyclohexanecarboxamide
  • N-[1-(3-methoxyphenyl)ethyl]benzenecarboxamide

Uniqueness

N-[1-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide is unique due to the presence of the methoxy group on the phenyl ring and the cyclohexanecarboxamide moiety. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds. The methoxy group can influence the compound’s reactivity and interaction with biological targets, while the cyclohexanecarboxamide moiety provides a stable and versatile framework for further modifications.

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